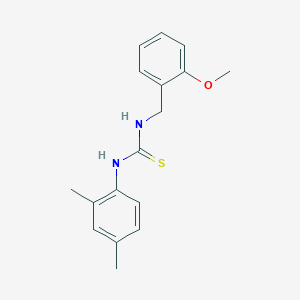
N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea, also known as DMTU, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. DMTU belongs to the class of thiourea compounds, which have been studied extensively for their antioxidant and anti-inflammatory effects.
Applications De Recherche Scientifique
N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been studied for its potential therapeutic effects in various disease models. It has been shown to have antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of oxidative stress-related diseases such as diabetes, cardiovascular diseases, and neurodegenerative disorders. N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has also been studied for its potential use as a radioprotective agent in cancer treatment.
Mécanisme D'action
N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species (ROS) and inhibiting the production of pro-inflammatory cytokines. It also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to reduce oxidative stress and inflammation in various disease models. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animals. Additionally, N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has been shown to have neuroprotective effects in models of Parkinson's disease and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea is relatively easy to synthesize and can be obtained in pure form. It is also stable under normal laboratory conditions. However, N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has limited solubility in water, which can make it difficult to administer in vivo. Additionally, N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea has not been extensively studied in humans, so its safety and efficacy in humans are not fully understood.
Orientations Futures
There are several future directions for research on N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea. One area of interest is the development of N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea analogs with improved solubility and bioavailability. Another area of interest is the investigation of N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea's potential use as a radioprotective agent in cancer treatment. Additionally, further studies are needed to determine the safety and efficacy of N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea in humans. Overall, N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea shows promise as a therapeutic agent for various diseases, and further research is warranted to fully understand its potential.
Méthodes De Synthèse
N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea can be synthesized by reacting 2,4-dimethylaniline with 2-methoxybenzyl isothiocyanate in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization to obtain pure N-(2,4-dimethylphenyl)-N'-(2-methoxybenzyl)thiourea. The synthesis method is relatively simple and can be scaled up for large-scale production.
Propriétés
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[(2-methoxyphenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-12-8-9-15(13(2)10-12)19-17(21)18-11-14-6-4-5-7-16(14)20-3/h4-10H,11H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTWLGYIHVYXMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCC2=CC=CC=C2OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{1-cyano-2-[5-(2-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5750094.png)
![N-(4-methylbenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5750101.png)
![3,5-dimethyl-N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5750102.png)



![4-isopropyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5750145.png)
![2-[(4-methyl-2-oxo-8-propionyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5750152.png)
![1-{[(4-bromophenyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5750160.png)
![N-ethyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5750175.png)


